

Crystal Structure Analysis of 3-(2,4-Dimethylphenoxy)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2,4-Dimethylphenoxy)azetidine

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Disclaimer: As of November 2025, the crystal structure of **3-(2,4-dimethylphenoxy)azetidine** has not been reported in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive, albeit hypothetical, framework for its analysis based on established methodologies for small organic molecules. The experimental data presented is illustrative and should not be considered as experimentally verified for the named compound.

This technical whitepaper offers a detailed overview of the methodologies and data interpretation integral to the crystal structure analysis of **3-(2,4-dimethylphenoxy)azetidine**. It is intended for researchers, scientists, and professionals in the field of drug development who have an interest in the structural elucidation of novel small molecules.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in a range of biologically active compounds. The substituent at the 3-position of the azetidine ring can profoundly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. The 2,4-dimethylphenoxy moiety in the target compound introduces a bulky, lipophilic group that is expected to dictate its crystal packing and potential biological activity. A definitive crystal structure analysis is paramount for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-activity relationship (SAR) studies.

Hypothetical Crystallographic Data







The following tables summarize the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction study. The values are illustrative for **3-(2,4-dimethylphenoxy)azetidine**.

Table 1: Crystal Data and Structure Refinement Details



Empirical formula C11H15NO Formula weight 177.24 g/mol Temperature 100(2) K Wavelength 0.71073 Å (Mo Kα) Crystal system Monoclinic Space group P21/c Unit cell dimensions ————————————————————————————————————	Parameter	Illustrative Value
Temperature 100(2) K Wavelength 0.71073 Å (Mo Kα) Crystal system Monoclinic Space group P21/c Unit cell dimensions 10.123(4) Å a 10.123(4) Å b 8.456(3) Å c 12.345(5) Å α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<- -11<= -11<- -16<- -16	Empirical formula	C11H15NO
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Crystal system Monoclinic Space group P21/c Unit cell dimensions 10.123(4) Å b 8.456(3) Å c 12.345(5) Å α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13 Reflections collected 9124	Temperature	100(2) K
P21/c Unit cell dimensions a 10.123(4) Å b 8.456(3) Å c 12.345(5) Å α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	Wavelength	0.71073 Å (Mo Kα)
Unit cell dimensions a 10.123(4) Å b 8.456(3) Å c 12.345(5) Å α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=k=16	Crystal system	Monoclinic
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c 12.345(5) Å α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<<=k<=11, -16<=l<=16	a	10.123(4) Å
α 90° β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16 Reflections collected 9124	b	8.456(3) Å
β 109.21(3)° γ 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	С	12.345(5) Å
y 90° Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	α	90°
Volume 998.1(7) ų Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	β	109.21(3)°
Z 4 Density (calculated) 1.179 Mg/m³ Absorption coefficient 0.078 mm⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<= <=16	У	90°
Density (calculated) Absorption coefficient F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16 Reflections collected 9124	Volume	998.1(7) ų
Absorption coefficient 0.078 mm ⁻¹ F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm ³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16 Reflections collected 9124	Z	4
F(000) 384 Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	Density (calculated)	1.179 Mg/m³
Crystal size 0.25 x 0.20 x 0.15 mm³ Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16 Reflections collected 9124	Absorption coefficient	0.078 mm ⁻¹
Theta range for data collection 2.50 to 27.50° Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16 Reflections collected 9124	F(000)	384
Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16	Crystal size	0.25 x 0.20 x 0.15 mm ³
Reflections collected 9124	Theta range for data collection	2.50 to 27.50°
	Index ranges	-13<=h<=13, -11<=k<=11, -16<=l<=16
Independent reflections 2287 [R(int) = 0.045]	Reflections collected	9124
	Independent reflections	2287 [R(int) = 0.045]



Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2287 / 0 / 118
Goodness-of-fit on F ²	1.054
Final R indices [I>2sigma(I)]	R1 = 0.048, wR2 = 0.125
R indices (all data)	R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole	0.35 and -0.21 e.Å ⁻³

Table 2: Selected Bond Lengths and Angles (Illustrative)

Bond/Angle	Length (Å) / Angle (°)
O1-C1	1.375(2)
O1-C9	1.432(2)
N1-C9	1.481(3)
N1-C11	1.483(3)
C9-C10	1.525(3)
C1-O1-C9	118.5(1)
C9-N1-C11	89.5(1)
O1-C9-N1	108.2(1)
O1-C9-C10	112.3(2)
N1-C9-C10	88.9(1)

Experimental Protocols

The determination of a small molecule's crystal structure, such as **3-(2,4-dimethylphenoxy)azetidine**, follows a well-established workflow.[1][2]



A plausible synthetic route to **3-(2,4-dimethylphenoxy)azetidine** would involve the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with 2,4-dimethylphenol.

Synthesis Protocol:

- To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
- Stir the resulting mixture for 30 minutes at room temperature to form the sodium phenoxide.
- Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in DMF to the reaction mixture.
- Heat the reaction to 80 °C and monitor by TLC until completion.
- Cool the reaction to room temperature, quench with water, and extract the product with ethyl
 acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,4-dimethylphenoxy)azetidine.
- Deprotect the Boc group using trifluoroacetic acid in dichloromethane to afford the title compound.

Crystallization Protocol: High-quality single crystals are essential for X-ray diffraction analysis. [3][4]

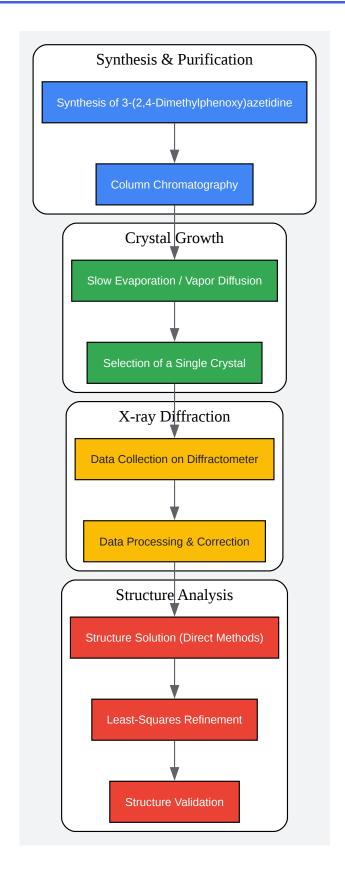
- Dissolve the purified **3-(2,4-dimethylphenoxy)azetidine** in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).
- Employ slow evaporation of the solvent at room temperature in a loosely capped vial.
- Alternatively, use vapor diffusion by placing the vial of the compound's solution in a sealed chamber containing a less polar anti-solvent (e.g., hexane or pentane).



- Monitor for the formation of well-defined, single crystals over several days.
- A suitable single crystal is selected and mounted on a goniometer of a single-crystal X-ray diffractometer.[2]
- The diffractometer is typically equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
- Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters.[1]
- The data is then corrected for various experimental factors, such as Lorentz and polarization effects, and an absorption correction is applied.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- This model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[5]
- Non-hydrogen atoms are typically refined anisotropically.
- Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics.

Mandatory Visualizations

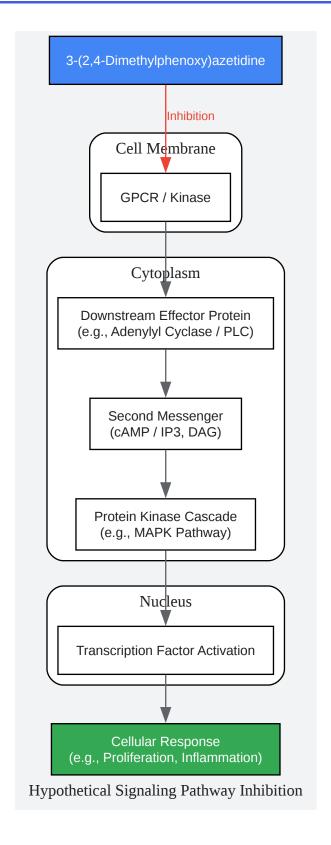




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Caption: Workflow for the Crystal Structure Analysis of a Small Molecule.





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Caption: Hypothetical Inhibition of a Signaling Pathway by the Target Compound.



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